

Application Notes and Protocols: Optovin as a Non-Genetic Optogenetic Tool

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Compound of Interest

Compound Name: *Optovin*
Cat. No.: *B10761741*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Optogenetics has revolutionized neuroscience by enabling precise spatial and temporal control of neuronal activity.[1][2] However, traditional optogenetic methods are often limited to transgenic systems that express microbial opsins.[1][2][3] **Optovin** is a novel, small-molecule, reversible photoactivated TRPA1 (Transient Receptor Potential Ankyrin 1) channel activator that functions as a non-genetic optogenetic tool.[4][5] This allows for the optical control of endogenous TRPA1 channels in wild-type animals, presenting a significant advantage for research and potential therapeutic applications where genetic modification is not feasible.[1][3][6] **Optovin** has been shown to be effective in zebrafish, mice, and on human TRPA1 channels.[3][4]

Mechanism of Action

Optovin is a rhodanine-containing compound that, upon illumination with violet light, undergoes a photochemical reaction.[3] This light-activated state of **Optovin** interacts with the TRPA1 ion channel. The proposed mechanism involves the formation of a reversible covalent bond with redox-sensitive cysteine residues within the TRPA1 channel protein.[3][5][6] This

interaction gates the channel, leading to cation influx and depolarization of the cell, which in neurons triggers action potentials.[3] The activation is dependent on the structure of **Optovin** and is not simply a result of singlet oxygen generation.[3] The effect is reversible, and the channel deactivates when the light source is removed.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of **Optovin**.

Table 1: Properties of **Optovin**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ N ₃ OS ₂	[4][7]
Molecular Weight	315.41 g/mol	[4][7][8]
CAS Number	348575-88-2	[4][7][8]
Appearance	Yellow powder	[8]
Solubility	Soluble in DMSO (up to 100 mM)	[7][8]

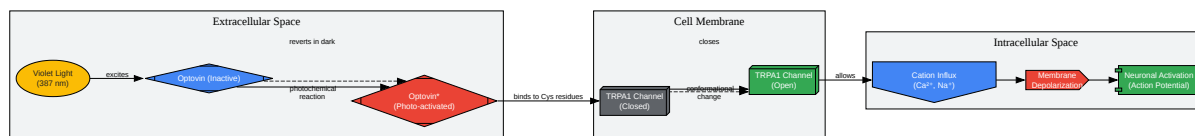
Table 2: In Vitro and In Vivo Concentrations and Efficacy of **Optovin**

Application	Organism/System	Concentration	Efficacy/Effect	Source
Behavioral Studies	Zebrafish Embryos/Larvae	1-10 μ M (EC ₅₀ = 2 μ M)	Light-dependent motor excitation	[3][5][9]
Calcium Imaging	Mouse DRG Neurons	100 μ M	Strong activation in 33% of neurons	[5]
Nociceptive Behavior	Adult Mice	15 mM (20 μ L topical)	Elicits nociceptive behaviors	[4][5]
Cell Line Transfection	HEK293T cells with hTRPA1	10 μ M	Light-dependent activation	[5]

 Table 3: Photostimulation Parameters for **Optovin** Activation

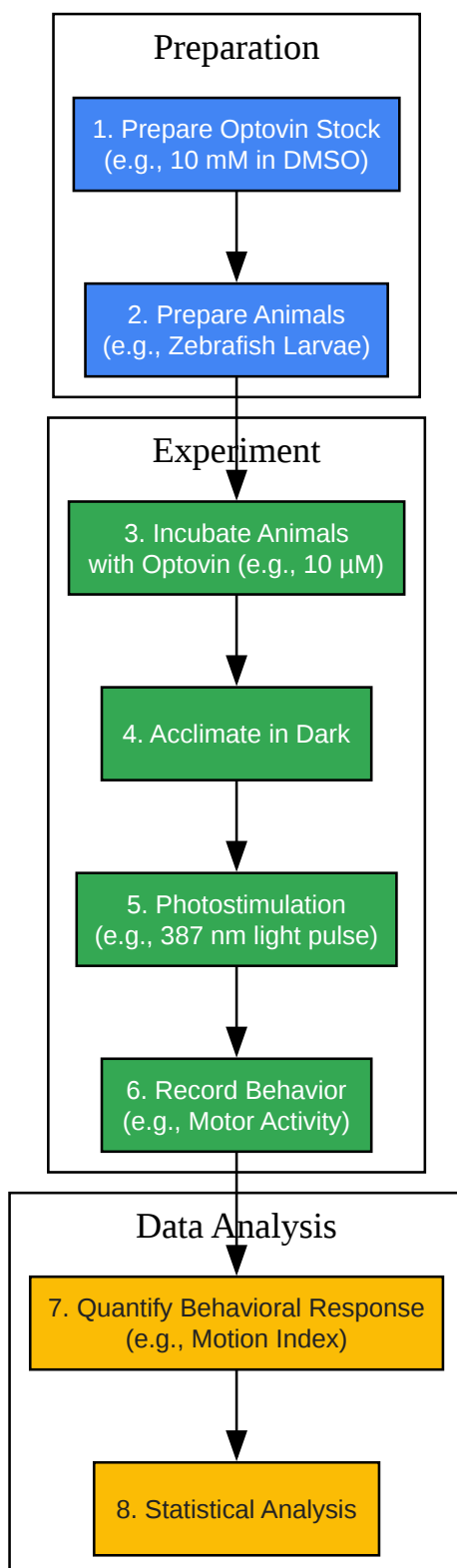
Parameter	Value/Range	Notes	Source
Activation Wavelength	387 nm (Violet)	No response at 485 nm (blue) or longer wavelengths	[3][9]
Stimulus Intensity	> 1.6 μ W/mm ²	Minimum intensity to elicit motor behavior in zebrafish	[3][9]
Stimulus Duration	5 - 20 seconds	Response duration is proportional to stimulus duration	[3]
Reversibility	Reversible	Multiple responses can be triggered with repeated light pulses	[3]

Signaling Pathway and Experimental Workflow Visualizations



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Caption: Proposed signaling pathway of **Optovin** activation.



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Caption: General experimental workflow for a behavioral study.

Experimental Protocols

Protocol 1: Preparation of **Optovin** Stock Solution

This protocol describes the preparation of a stock solution of **Optovin** for use in in vitro and in vivo experiments.

Materials:

- **Optovin** powder (CAS 348575-88-2)
- Dimethyl sulfoxide (DMSO, anhydrous)
- Microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- **Calculate Amount:** Determine the required amount of **Optovin** powder to create a stock solution of desired concentration (e.g., 10 mM). The molecular weight of **Optovin** is 315.41 g/mol .
 - For 1 mL of 10 mM stock: $0.01 \text{ mol/L} * 0.001 \text{ L} * 315.41 \text{ g/mol} = 0.00315 \text{ g} = 3.15 \text{ mg}$
- **Weighing:** Carefully weigh the calculated amount of **Optovin** powder in a microcentrifuge tube.
- **Dissolving:** Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.15 mg of **Optovin**.
- **Mixing:** Vortex the solution thoroughly until all the **Optovin** powder is completely dissolved. The solution should be clear yellow.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-

term storage (up to 1 year).[4]

Protocol 2: In Vivo Treatment and Behavioral Analysis in Zebrafish Larvae

This protocol is adapted from studies demonstrating light-induced motor behavior in zebrafish.
[3][10]

Materials:

- **Optovin** stock solution (10 mM in DMSO)
- Zebrafish larvae (e.g., 3-7 days post-fertilization)
- E3 embryo medium
- 96-well microplates
- Automated behavioral analysis system with a violet light source (e.g., 387-395 nm)
- DMSO (for vehicle control)

Procedure:

- **Animal Preparation:** Place individual or small groups of zebrafish larvae into the wells of a 96-well plate containing E3 medium.
- **Dosing:**
 - Prepare a working solution of **Optovin** by diluting the 10 mM stock solution in E3 medium to the final desired concentration (e.g., 10 μ M).
 - For a 10 μ M final concentration in 200 μ L well volume, add 0.2 μ L of the 10 mM stock.
 - Prepare a vehicle control group by adding an equivalent volume of DMSO to the E3 medium (e.g., 0.1% DMSO).
- **Incubation:** Incubate the larvae in the **Optovin** or vehicle solution for a specified period (e.g., 1 hour) in the dark at standard zebrafish housing temperatures (e.g., 28.5°C).

- Acclimation: Place the 96-well plate into the behavioral analysis system and allow the larvae to acclimate in the dark for at least 10 minutes.
- Photostimulation and Recording:
 - Record baseline motor activity in the dark for a set period.
 - Apply a pulse of violet light (e.g., 395 nm) at an intensity known to be effective ($>1.6 \mu\text{W}/\text{mm}^2$).^{[3][9]} The duration can be varied (e.g., 5-20 seconds).
 - Continue recording motor activity during and after the light stimulus.
- Data Analysis:
 - Quantify the motor activity using a motion index or similar metric provided by the analysis software.
 - Calculate the change in activity in response to the light stimulus compared to the baseline period.
 - Compare the light-induced behavioral response between the **Optovin**-treated group and the DMSO control group using appropriate statistical tests (e.g., ANOVA).^[3]

Protocol 3: In Vivo Nociceptive Assay in Adult Mice

This protocol is based on descriptions of **Optovin** application to elicit nociceptive behaviors in mice.^{[3][4]}

Materials:

- **Optovin**
- Vehicle (e.g., DMSO or other suitable solvent)
- Adult mice (e.g., C57BL/6)
- Micropipette

- Violet light source (e.g., fiber-coupled LED, ~387 nm) with controlled intensity output
- Behavioral observation chamber

Procedure:

- **Solution Preparation:** Prepare a high-concentration solution of **Optovin** (e.g., 15 mM) in a suitable vehicle that promotes skin penetration.
- **Animal Habituation:** Place the mouse in the observation chamber and allow it to habituate for at least 30 minutes before the experiment.
- **Topical Application:**
 - Gently restrain the mouse.
 - Using a micropipette, topically apply a small volume (e.g., 20 μ L) of the 15 mM **Optovin** solution to the area of interest, such as the ear pinna.[\[4\]](#)[\[5\]](#)
 - Apply the vehicle alone to a control group of animals.
- **Photostimulation:**
 - After a brief absorption period, direct the violet light source to the application area.
 - Illuminate the area with a defined intensity and duration.
- **Behavioral Observation:**
 - Observe and record nocifensive behaviors, such as head shaking, scratching, or flinching, during and immediately after the light stimulus.
 - Quantify the number and duration of these behaviors.
- **Data Analysis:** Compare the frequency and duration of nocifensive behaviors between the **Optovin**-treated and vehicle-treated groups.

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